molecular formula C20H25N5O2 B5631712 (3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide

(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide

Cat. No.: B5631712
M. Wt: 367.4 g/mol
InChI Key: ODZUGINODTUFBU-MSOLQXFVSA-N
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Description

(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .

Scientific Research Applications

(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide apart is its unique combination of a cyclopropyl group, a pyrazole moiety, and a pyrrolidine ring. This structure provides distinct chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-23(2)20(27)24-12-17(14-7-8-14)18(13-24)22-19(26)15-5-3-6-16(11-15)25-10-4-9-21-25/h3-6,9-11,14,17-18H,7-8,12-13H2,1-2H3,(H,22,26)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZUGINODTUFBU-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC(C(C1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C[C@@H]([C@H](C1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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